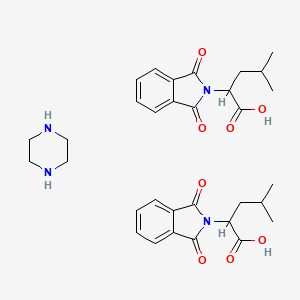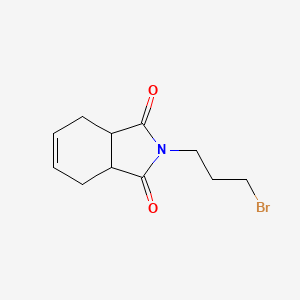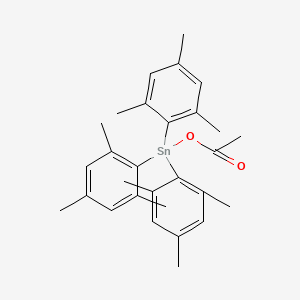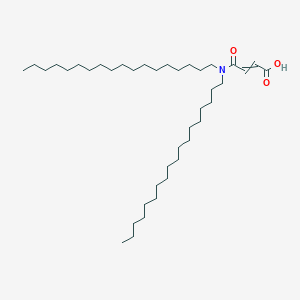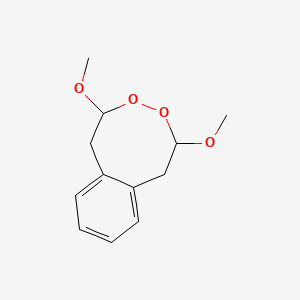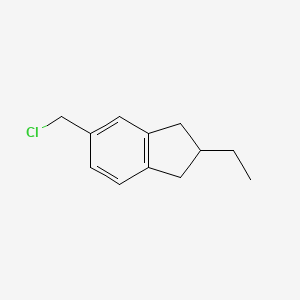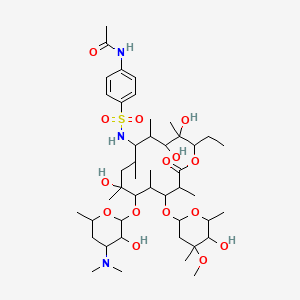
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an acetylamino group attached to a benzenesulfonyl moiety, which is further linked to erythromycylamine. The unique structure of this compound imparts specific chemical and biological properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylaminobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycylamine with 4-acetylaminobenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as methanol or dichloromethane, under controlled temperature conditions to ensure the stability of the reactants and products . The reaction proceeds through the formation of a sulfonamide bond between the erythromycylamine and the benzenesulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and solvent concentration to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to acid-catalyzed hydrolysis, particularly at the glycosidic and sulfonamide bonds.
Oxidation and Reduction: The presence of the acetylamino and benzenesulfonyl groups allows for oxidation and reduction reactions under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include des-cladinosyl-erythromycylamine and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine has several scientific research applications:
Chemistry: It is used as a model compound for studying the stability and reactivity of sulfonamide derivatives.
Mécanisme D'action
The mechanism of action of N-(4-Acetylaminobenzenesulfonyl)erythromycylamine involves its interaction with bacterial ribosomes. The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis and thereby exerting its antibacterial effects . This mechanism is similar to that of erythromycin, but the presence of the acetylamino and benzenesulfonyl groups may impart additional properties that enhance its efficacy or spectrum of activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: The parent compound, known for its broad-spectrum antibacterial activity.
Dirithromycin: A derivative of erythromycin with similar antibacterial properties.
N-(4-Chlorobenzenesulfonyl)erythromycylamine: Another sulfonamide derivative with distinct chemical properties.
Uniqueness
N-(4-Acetylaminobenzenesulfonyl)erythromycylamine is unique due to the presence of both acetylamino and benzenesulfonyl groups, which may enhance its stability and reactivity compared to other erythromycin derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
57049-06-6 |
|---|---|
Formule moléculaire |
C45H77N3O15S |
Poids moléculaire |
932.2 g/mol |
Nom IUPAC |
N-[4-[[10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C45H77N3O15S/c1-15-33-45(11,55)38(51)25(4)35(47-64(56,57)31-18-16-30(17-19-31)46-29(8)49)23(2)21-43(9,54)40(63-42-36(50)32(48(12)13)20-24(3)59-42)26(5)37(27(6)41(53)61-33)62-34-22-44(10,58-14)39(52)28(7)60-34/h16-19,23-28,32-40,42,47,50-52,54-55H,15,20-22H2,1-14H3,(H,46,49) |
Clé InChI |
VFHRYYRWSKRFTO-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


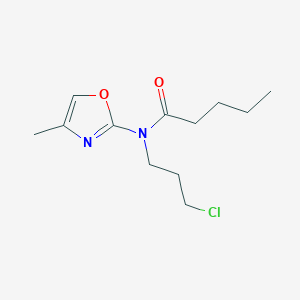
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
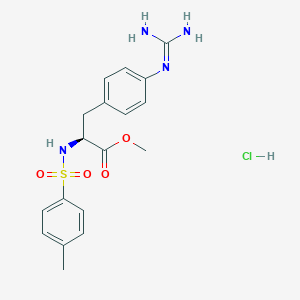
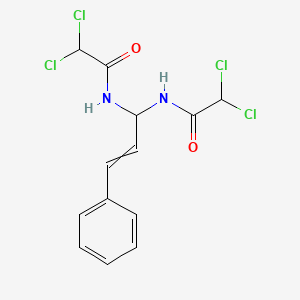
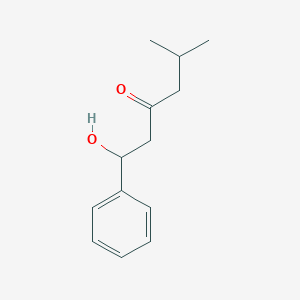
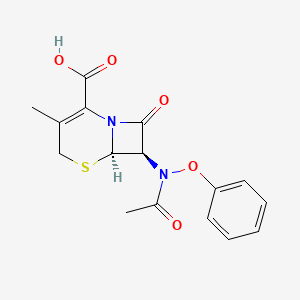
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
